Dapt

NMDA Receptor Stereoisomer Binding Affinity

Dapt, systematically known as D-2-Amino-5-phosphonopentanoic acid (D-AP5; also referred to as D-APV), is a synthetic, ω-phosphono-α-amino acid that functions as a selective and competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of ionotropic glutamate receptors. As the active (−)-stereoisomer of the racemic DL-AP5 mixture, D-AP5 specifically targets the glutamate binding site on the NMDA receptor complex to inhibit receptor activation.

Molecular Formula C23H26F2N2O4
Molecular Weight 432.5 g/mol
CAS No. 208255-80-5
Cat. No. B1669825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapt
CAS208255-80-5
SynonymsDAPT;  DAPT peptide;  GSI-IX;  GSI IX;  N-(2FPhAc)Ala-phenyl-Gly t-butyl ester.
Molecular FormulaC23H26F2N2O4
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F
InChIInChI=1S/C23H26F2N2O4/c1-14(26-19(28)12-15-10-17(24)13-18(25)11-15)21(29)27-20(16-8-6-5-7-9-16)22(30)31-23(2,3)4/h5-11,13-14,20H,12H2,1-4H3,(H,26,28)(H,27,29)/t14-,20-/m0/s1
InChIKeyDWJXYEABWRJFSP-XOBRGWDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dapt (D-AP5; CAS 208255-80-5): High-Purity Competitive NMDA Antagonist for Ionotropic Glutamate Receptor Research


Dapt, systematically known as D-2-Amino-5-phosphonopentanoic acid (D-AP5; also referred to as D-APV), is a synthetic, ω-phosphono-α-amino acid that functions as a selective and competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of ionotropic glutamate receptors [1]. As the active (−)-stereoisomer of the racemic DL-AP5 mixture, D-AP5 specifically targets the glutamate binding site on the NMDA receptor complex to inhibit receptor activation . Widely recognized as a prototypical tool compound in the study of glutamatergic neurotransmission, it is extensively utilized to dissect the roles of NMDA receptors in fundamental neurological processes such as synaptic plasticity, learning, and memory . Its distinct pharmacological profile and well-characterized properties make it an essential reagent for basic and translational neuroscience research .

Dapt (D-AP5): The Superior Active Enantiomer Versus Racemic DL-AP5 and Other Competitive Antagonists for NMDA Receptor Studies


The critical differentiator for Dapt (D-AP5) is its enantiomeric purity as the active D-isomer, in contrast to the racemic mixture DL-AP5, which contains significant quantities of the largely inactive L-isomer . This is of paramount importance in experimental contexts, as the L-enantiomer (L-AP5) exhibits markedly reduced NMDA receptor antagonist activity and can introduce confounding off-target effects, such as agonist actions at the AP4-sensitive site, potentially compromising the interpretation of results in systems like the retina [1]. Furthermore, while other competitive antagonists like D-AP7 share a similar mechanism, they exhibit distinct in vivo and in vitro potency profiles and, importantly, a different sensitivity at certain receptor subtypes, making D-AP5 the more appropriate choice for specific synaptic studies [2]. This lack of interchangeable selectivity underscores the necessity of selecting Dapt (D-AP5) to ensure experimental precision and reproducibility.

Dapt (D-AP5) Quantitative Evidence Guide: Head-to-Head Performance Against Key Comparators


Superior Enantiomeric Potency: D-AP5 vs. L-AP5 in NMDA Receptor Antagonism

D-AP5 is the active stereoisomer of the racemic mixture DL-AP5, demonstrating substantially higher NMDA receptor antagonist activity. The L-isomer (L-AP5) is described as exhibiting 'considerably less potent NMDA receptor antagonist activity' and is known to have alternative agonist properties at quisqualate-sensitized AP6 sites . D-AP5 competitively inhibits the glutamate binding site with a defined binding constant, while the activity of L-AP5 is so low that it is considered an inactive comparator, a fact that can introduce confounding variables when using the racemate in complex biological systems .

NMDA Receptor Stereoisomer Binding Affinity

In Vitro Potency Comparison: D-AP5 (Dapt) Demonstrates ~3-fold Higher Antagonist Activity than DL-AP7 in Cortical Wedge Assays

In a comparative study of phosphonate analogues of glutamate, D-AP5 exhibited significantly greater in vitro antagonist activity than the closely related compound DL-AP7. When assessed for their ability to antagonize NMDA (40 μM) in rat cortical wedge preparations, D-AP5 showed a much lower half-maximal inhibitory concentration (IC50) [1]. This indicates that D-AP5 is more effective at blocking NMDA receptor function at lower concentrations in this widely used electrophysiological model.

NMDA Receptor Competitive Antagonist Electrophysiology

In Vivo Antagonist Potency: Comparable Systemic Efficacy Between D-AP5 and DL-AP7 Despite In Vitro Potency Difference

Despite a 3-fold difference in in vitro potency, D-AP5 and DL-AP7 exhibit similar efficacy in vivo when administered systemically. Both compounds require a comparable high dose range to achieve the same level of NMDA-evoked excitation reduction in rat spinal neurons [1]. This suggests that pharmacokinetic factors, such as blood-brain barrier penetration, play a more dominant role in determining the in vivo effectiveness of these competitive antagonists, bridging the potency gap observed in vitro.

NMDA Receptor In Vivo Pharmacology Competitive Antagonist

Subtype-Specific Antagonism: D-AP5 vs. D-AP7 at a Synaptic NMDA Receptor Population

D-AP5 and D-AP7 do not act as interchangeable competitive antagonists at all NMDA receptor populations. In the cat red nucleus, monosynaptic excitatory responses evoked by sensorimotor cortex stimulation were consistently antagonized by D-AP5 but were insensitive to blockade by D-AP7 [1]. This differential sensitivity provides functional evidence for the existence of distinct NMDA receptor subtypes or synaptic environments and demonstrates a unique pharmacological fingerprint for D-AP5 that is not shared by its close structural analog.

NMDA Receptor Subtypes Synaptic Transmission Selective Antagonism

Neuroprotective Efficacy: DL-AP5 (Racemic) Shows Comparable Potency to MK-801 in a Hypoxia Model

Despite having a much lower affinity for the NMDA receptor in binding assays, the competitive antagonist DL-AP5 (the racemic mixture containing D-AP5) demonstrated comparable neuroprotective efficacy to the high-affinity non-competitive antagonist MK-801 in protecting hippocampal slices from hypoxic damage [1]. The study found that MK-801 and DL-AP5 had overlapping effective concentration ranges for improving neuronal survival and recovery after hypoxia. This indicates that under certain pathological conditions, like hypoxia-induced depolarization, the effectiveness of competitive and non-competitive antagonists can converge.

Neuroprotection Hypoxia NMDA Antagonist

Definitive Application Scenarios for Dapt (D-AP5) in Neuroscience and Pharmacology Research


Studies of Synaptic Plasticity and Long-Term Potentiation (LTP) Requiring Pure NMDA Receptor Antagonism

Dapt (D-AP5) is the gold standard for investigating the role of NMDA receptors in synaptic plasticity mechanisms, such as long-term potentiation (LTP) and learning. Its use as a pure, active enantiomer is critical to avoid the confounding agonist actions of L-AP5 found in racemic mixtures [1]. As established, D-AP5 potently inhibits NMDA receptor function (Kd = 1.4 μM) and its ability to antagonize specific synaptic responses where D-AP7 is ineffective makes it uniquely suited for dissecting complex, native synaptic pathways . Researchers can confidently attribute observed effects to NMDA receptor blockade, ensuring data integrity in high-precision electrophysiological and behavioral experiments.

In Vitro Electrophysiological and Neuropharmacological Assays

For in vitro systems, such as brain slice electrophysiology or primary neuronal cultures, Dapt (D-AP5) is the preferred competitive antagonist due to its high potency (in vitro IC50 of 3.7 μM) [1]. This superior potency compared to compounds like DL-AP7 (IC50 of 11.1 μM) allows for effective receptor blockade at lower concentrations, minimizing solvent exposure and reducing the likelihood of off-target interactions. This makes D-AP5 the most efficient and reliable tool for pharmacological validation of NMDA receptor involvement in cellular signaling, synaptic transmission, and neuronal excitability studies.

In Vivo Studies of NMDA Receptor-Dependent Learning and Memory

Dapt (D-AP5) is a well-validated tool for in vivo behavioral studies, particularly those examining spatial learning and memory. The evidence confirms its in vivo efficacy, with systemic doses of 50-100 mg kg⁻¹ being effective at blocking NMDA-evoked neuronal activity [1]. Its long history of use provides a robust, well-understood pharmacokinetic and pharmacodynamic profile for such studies. While other antagonists may also be effective in vivo, D-AP5 offers a direct competitive mechanism and a wealth of literature precedent for interpreting behavioral outcomes related to NMDA receptor function .

Hypoxia/Ischemia Research and Neuroprotection Screening

In models of hypoxic or ischemic neuronal injury, Dapt (D-AP5) provides a valuable competitive mechanism for neuroprotection. The data demonstrates that the compound (tested as DL-AP5) offers functional neuroprotection comparable to high-affinity non-competitive antagonists like MK-801 in hippocampal slice models (ED50 = 7.7 μM) [1]. This application scenario is particularly relevant for researchers investigating the pathological overactivation of NMDA receptors, as D-AP5 allows for the study of competitive blockade under conditions where other antagonist classes may have different efficacy profiles. This makes it an essential tool for screening and validating potential therapeutic strategies against excitotoxicity.

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